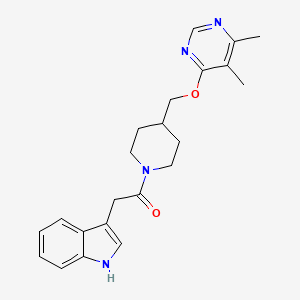
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a piperidine ring, a dimethylpyrimidine moiety, and an indole derivative, suggesting a potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. The compound may modulate signaling pathways through binding to these targets, leading to various physiological effects.
Anticancer Potential
The indole component of the compound is particularly noteworthy due to its association with anticancer activity. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar properties by:
- Inducing cell cycle arrest.
- Promoting apoptosis in cancer cell lines.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been suggested through docking studies and biochemical assays. It may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as diabetes or cancer.
Study on Antimicrobial Activity
In a comparative study of synthesized piperidine derivatives, several compounds demonstrated significant antibacterial activity against Bacillus subtilis and Salmonella typhi. The study utilized a range of techniques including:
- Minimum Inhibitory Concentration (MIC) tests.
- Docking studies to predict binding affinities with bacterial enzymes.
Results indicated that compounds with structural similarities to this compound exhibited promising results against these pathogens .
Study on Anticancer Activity
A recent investigation into the anticancer properties of indole derivatives revealed that compounds similar to 1-(4-(dimethylpyrimidinyl)oxy)methyl)piperidin were effective in reducing tumor size in xenograft models. These studies employed:
- In vivo models to assess tumor growth.
- Cell viability assays to evaluate cytotoxic effects on cancer cell lines.
The findings suggest that this compound may inhibit tumor proliferation through mechanisms involving apoptosis and cell cycle regulation .
Properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-15-16(2)24-14-25-22(15)28-13-17-7-9-26(10-8-17)21(27)11-18-12-23-20-6-4-3-5-19(18)20/h3-6,12,14,17,23H,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQFPHCHTJMYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














